Chlorthalidone Impurity G chemical structure and properties
Chlorthalidone Impurity G chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone is a widely prescribed diuretic for the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Chlorthalidone Impurity G, a known related substance of Chlorthalidone. This document outlines its chemical structure, physicochemical properties, and reported biological effects. Furthermore, it details analytical methodologies for its identification and quantification and discusses its likely formation pathways. This guide is intended to be a valuable resource for researchers, analytical scientists, and formulation specialists working with Chlorthalidone.
Chemical Identity and Physicochemical Properties
Chlorthalidone Impurity G is a potential impurity found in commercial preparations of chlorthalidone.[1][2][] It is also referred to as Chlorthalidone Dichloro Impurity or 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine.[2][4][5]
Chemical Structure
The chemical structure of Chlorthalidone Impurity G is presented below:
Systematic IUPAC Name: 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][4][6]
Chemical Structure Diagram:
Physicochemical Data
A summary of the key physicochemical properties of Chlorthalidone Impurity G is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16289-13-7 | [1][2][4] |
| Molecular Formula | C₁₄H₉Cl₂NO₂ | [1][2][6] |
| Molecular Weight | 294.13 g/mol | [2][7] |
| Appearance | White Solid | [6] |
| Melting Point | 189-191°C | [6] |
| SMILES | C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O | [6] |
| InChI | InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | [1][6] |
| InChI Key | SXUJTBDUNKPITB-UHFFFAOYSA-N | [1][6] |
Solubility Data
The solubility of Chlorthalidone Impurity G in various solvents has been reported by suppliers of the reference standard.
| Solvent | Solubility | Reference(s) |
| DMF | 30 mg/mL | [1][] |
| DMSO | 30 mg/mL | [1][] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][] |
| Ethanol | 10 mg/mL | [1][] |
Synthesis and Formation
Chlorthalidone Impurity G is a process-related impurity of Chlorthalidone. While specific synthetic procedures for its isolation are not widely published, its formation is understood to occur during the synthesis of the parent drug. The synthesis of Chlorthalidone involves several steps, including the reaction of 2-(3-amino-4-chlorobenzoyl)benzoic acid through diazotization, substitution, chlorosulfonation, cyclization, and amination.[] It is plausible that Impurity G, which lacks the sulfonamide group present in Chlorthalidone, arises from an incomplete reaction or a side reaction during the manufacturing process. Suppliers of pharmaceutical reference standards can provide synthetically prepared Chlorthalidone Impurity G for analytical and research purposes.
Analytical Methodologies
The identification and quantification of Chlorthalidone Impurity G are crucial for the quality control of Chlorthalidone drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. While a specific validated method for Impurity G is not publicly available, a representative method can be derived from published methods for Chlorthalidone and its related compounds.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method for Chlorthalidone would be suitable for the detection and quantification of Impurity G. Based on available literature, a typical RP-HPLC method would involve the following:
Experimental Protocol:
| Parameter | Description |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a ratio such as 60:30:10 (v/v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at approximately 241 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Note: This is a representative method and would require validation for specificity, linearity, accuracy, precision, and robustness for the specific analysis of Chlorthalidone Impurity G according to ICH guidelines.
Other Analytical Techniques
While HPLC is the primary method for quantification, other techniques are used for the structural confirmation of Chlorthalidone Impurity G, typically by the suppliers of the reference standard. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the impurity.
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Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Detailed experimental protocols for these techniques for Chlorthalidone Impurity G are generally proprietary to the manufacturers of the reference standards but are available upon request with the purchase of the standard.
Biological Activity and Signaling Pathway
Chlorthalidone Impurity G has been reported to exhibit moderate antihypertensive effects.[1][2][] While specific studies on the mechanism of action of Impurity G are limited, its biological activity is likely attributed to a similar mechanism as the parent drug, Chlorthalidone.
Chlorthalidone exerts its diuretic and antihypertensive effects primarily through two mechanisms:
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Inhibition of the Na⁺/Cl⁻ Symporter: Chlorthalidone blocks the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and blood pressure.
-
Inhibition of Carbonic Anhydrase: Chlorthalidone also inhibits various isoforms of carbonic anhydrase. This action may contribute to its sustained vasodilatory activity.
Given the structural similarity of Impurity G to Chlorthalidone, it is plausible that it also interacts with the Na⁺/Cl⁻ symporter and/or carbonic anhydrase, albeit potentially with a different potency, leading to its observed moderate antihypertensive effects.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Chlorthalidone and, by extension, Chlorthalidone Impurity G.
Conclusion
Chlorthalidone Impurity G is a critical process-related impurity of Chlorthalidone that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical methodologies. The information presented herein should serve as a valuable resource for scientists and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Chlorthalidone-containing products. Further research into the specific pharmacological and toxicological profile of Chlorthalidone Impurity G is warranted to fully understand its impact.
References
- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
